2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGNIURZTZLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344595 | |
| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79418-73-8 | |
| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79418-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Fluorinated Aromatic Aldehydes
The introduction of fluorine into aromatic aldehydes has a profound impact on their chemical and biological properties. Fluorine's high electronegativity and small size can significantly alter the electronic environment of the molecule, influencing its reactivity, lipophilicity, and metabolic stability. In medicinal chemistry, the strategic placement of fluorine atoms is a widely used tactic to enhance the efficacy of drug candidates. Fluorinated aromatic aldehydes are key precursors in the synthesis of various pharmaceuticals, where the fluorine atom can improve binding affinity to biological targets, enhance membrane permeability, and increase metabolic resistance, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.
Crafting Functionality on the Benzene Ring
The functionalization of the benzene (B151609) ring is a cornerstone of organic synthesis, enabling the precise installation of various substituents to tailor the properties of the resulting molecule. Key strategies include:
Electrophilic Aromatic Substitution: This class of reactions involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming group.
Nucleophilic Aromatic Substitution: This method is employed when the aromatic ring is substituted with strong electron-withdrawing groups. A nucleophile displaces a leaving group, such as a halide, on the ring.
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Sonogashira couplings have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings, offering a powerful toolkit for constructing complex molecular architectures.
Situating 2 Fluoro 3 Hydroxy 4 Methoxybenzaldehyde in Research
Direct Synthesis Approaches to the Core Structure
The assembly of the this compound framework hinges on the strategic introduction of the aldehyde, hydroxyl, and methoxy groups around the fluorinated benzene ring.
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a critical step in synthesizing the target molecule. wikipedia.org Several classic and modern formylation reactions are employed for this purpose, with the choice of method often depending on the starting materials and desired regioselectivity.
One direct route to this compound, also known as 2-fluoroisovanillin, starts from 2-fluoro-6-methoxyphenol. datapdf.com The formylation is achieved using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). This method is a modification of the Duff reaction, which typically uses HMTA and an acid to formylate activated aromatic rings like phenols. wikipedia.orgdatapdf.com In this specific synthesis, the reaction proceeds by dropwise addition of the 2-fluoro-6-methoxyphenol in TFA to a heated solution of HMTA in TFA. datapdf.com
Other established formylation methods could also be adapted for this synthesis. These include:
The Vilsmeier-Haack Reaction: This method uses a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org It is effective for electron-rich aromatic compounds.
The Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution to formylate phenols, typically ortho to the hydroxyl group. wikipedia.org
Formylation via Organometallics: A common strategy involves the lithiation or Grignard formation of an aryl halide, followed by quenching with a formylating agent like DMF. A patent for the synthesis of the related 2-fluoro-4-hydroxybenzaldehyde (B1296990) utilizes this approach, starting from 3-fluorophenol, which is first protected, then brominated, and finally converted to a Grignard reagent that reacts with DMF to introduce the aldehyde group. google.com
A comparison of these formylation strategies highlights their varied reagents and typical applications.
| Formylation Method | Key Reagents | Typical Substrate | Notes |
| Duff Reaction (Modified) | Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA) | Activated phenols | Direct synthesis for 2-fluoroisovanillin has been reported. datapdf.com |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich arenes | A common and powerful formylation technique. wikipedia.org |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Base (e.g., NaOH) | Phenols | Primarily directs formylation to the ortho position. wikipedia.org |
| Grignard/Lithiation | Mg or BuLi, Aryl Halide, DMF | Aryl halides | Involves formation of an organometallic intermediate. google.com |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Aromatic compounds | A powerful tool for assembling benzaldehyde (B42025) motifs. wikipedia.orgjst.go.jp |
The placement of the hydroxyl group ortho to the aldehyde is a key structural feature. Synthetic strategies can either begin with a precursor already containing the correctly positioned hydroxyl or methoxy groups, or they can introduce these groups at a later stage.
The reported synthesis of 2-fluoroisovanillin starts with 2-fluoro-6-methoxyphenol, which already possesses the required fluoro and methoxy groups in the correct relationship. datapdf.com The subsequent formylation reaction then introduces the aldehyde. The final hydroxyl group is already present in the precursor.
Alternatively, modern palladium-catalyzed C-H activation offers a powerful method for direct ortho-hydroxylation of benzaldehydes. figshare.comnih.gov These methods often use a transient directing group, which forms an imine with the benzaldehyde in situ, to direct the palladium catalyst to the ortho C-H bond. researchgate.netnih.gov An oxidant is then used to deliver the oxygen atom. While not specifically reported for 2-fluoro-4-methoxybenzaldehyde, this strategy represents a potential route to introduce the hydroxyl group ortho to the aldehyde on a pre-functionalized ring.
The installation of the methoxy group is typically achieved through a Williamson ether synthesis, where a precursor phenol (B47542) is deprotonated with a base and reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
For aromatic systems like this compound, the primary challenge is not stereoselectivity, as the core molecule is planar, but regioselectivity—ensuring the functional groups are attached at the correct positions on the benzene ring.
The directing effects of the substituents on the aromatic ring are paramount. The hydroxyl group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. The fluorine atom is an ortho-, para-director but is deactivating. In the synthesis starting from 2-fluoro-6-methoxyphenol, the powerful para-directing effect of the hydroxyl group is the dominant influence, leading to the formylation at the position para to it, which is also ortho to the methoxy group, yielding the desired this compound. datapdf.com
To control regiochemistry and prevent unwanted side reactions, protecting groups are often employed. For instance, in a synthetic route involving Grignard formation, a phenolic hydroxyl group must be protected (e.g., as an isopropyl ether) to prevent it from interfering with the organometallic reagent. google.com The protecting group is then removed in a final step to yield the free phenol.
Synthesis of Chemically Modified Analogues and Functionalized Derivatives
The aldehyde, hydroxyl, and methoxy groups on the this compound core serve as handles for further chemical modification, allowing for the creation of a diverse library of derivatives.
The aldehyde group is highly reactive and a prime site for derivatization. One of the most common reactions is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.netresearchgate.net This reaction typically involves heating the aldehyde and the amine in a solvent like ethanol, often with a catalytic amount of acid. conicet.gov.ar The resulting Schiff bases are valuable in coordination chemistry and as intermediates for other organic transformations. mdpi.com
A wide array of primary amines can be used to generate diverse Schiff base derivatives. While specific examples for this compound are not prevalent in the searched literature, the reaction is general for substituted benzaldehydes like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-4-methoxybenzaldehyde. mdpi.comresearchgate.net
| Amine Reactant | Resulting Schiff Base Type | Reference for Analogue |
| Substituted Anilines | N-Aryl Imine | researchgate.net |
| Hydrazides | Aroyl Hydrazone | rsc.org |
| Aminophenols | Hydroxylated N-Aryl Imine | semanticscholar.org |
| Amino Acids | Amino Acid Schiff Base | N/A |
| Semicarbazide | Semicarbazone | N/A |
The phenolic hydroxyl and the methoxy groups can also be chemically modified. The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. For example, hydroxybenzaldehydes can be propargylated by reacting them with propargyl bromide in the presence of a base. researchgate.net
The methoxy group is generally stable, but it can be cleaved to reveal a hydroxyl group, a reaction known as demethylation. This is often accomplished under harsh conditions using strong acids like hydrogen bromide (HBr). chemicalbook.com Selective cleavage of one methoxy group in the presence of others can be challenging but is achievable with specific reagents or by exploiting the electronic or steric environment of the methoxy group. nih.gov
Halogenation Strategies and Fluorine Incorporation
The synthesis of this compound, also known as 2-fluoroisovanillin, can be effectively achieved through a regioselective formylation reaction. A notable method involves a modification of the Duff reaction. In this approach, 2-fluoro-6-methoxyphenol is treated with hexamethylenetetramine (HMTA) in trifluoroacetic acid. datapdf.com Under these mild conditions, the formyl group is introduced predominantly at the position para to the hydroxyl group, yielding this compound as the major product with a reported yield of 75%. datapdf.com
More general strategies for incorporating fluorine into benzaldehyde derivatives often involve direct fluorination or palladium-catalyzed C-H functionalization. Direct fluorination of benzaldehyde derivatives can lead to mixtures of products, where the ratio of ring-fluorinated compounds to benzoyl fluorides depends on the nature of the other ring substituents. Electron-donating groups tend to favor the formation of fluoroarene systems.
Palladium-catalyzed methods offer a more controlled approach for the ortho-fluorination of benzaldehydes. These transformations can employ transient directing groups, such as orthanilic acids, to guide the catalyst to a specific C-H bond. The use of electrophilic fluorinating reagents, like 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts, in conjunction with a palladium catalyst, allows for the precise installation of a fluorine atom ortho to the aldehyde group.
Application as a Key Synthetic Building Block and Intermediate
The unique substitution pattern of this compound, featuring an aldehyde for condensation reactions, a phenolic hydroxyl for etherification or cyclization, and a fluorine atom to modulate physicochemical properties, makes it a versatile intermediate in the synthesis of complex molecules.
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Halogenated benzaldehydes are valuable intermediates in the synthesis of drugs and Active Pharmaceutical Ingredients (APIs). google.com The presence of halogen substituents can significantly influence a molecule's chemical and physical properties, including lipophilicity and metabolic stability, which are critical for drug design. The related compound, 2-Fluoro-3-methoxybenzaldehyde, is widely utilized as a precursor for various APIs, highlighting the importance of this structural motif in medicinal chemistry. ossila.com The functional groups on this compound provide multiple reaction sites for constructing more complex pharmacologically active compounds.
Role in the Formation of Fused Heterocyclic Systems
The reactivity of this compound and its derivatives makes them key starting materials for the construction of diverse fused heterocyclic systems. A close analogue, 2-Fluoro-3-methoxybenzaldehyde, is explicitly used in the synthesis of several such scaffolds. ossila.com
Benzosuberone Derivatives: These seven-membered ring systems can be constructed using 2-Fluoro-3-methoxybenzaldehyde as a starting point. The synthesis typically involves a Wittig reaction with a reagent like (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, followed by a Friedel-Crafts acylation using Eaton's reagent (phosphorus pentoxide and methanesulfonic acid) to achieve cyclization. ossila.com
Hydroisoquinolines, Acridinones, and Quinazolines: These nitrogen-containing bicyclic and tricyclic systems are also accessible from 2-Fluoro-3-methoxybenzaldehyde, which serves as a key building block in multi-step synthetic sequences to form these heterocyclic cores. ossila.com
Polyhydroquinolines: While not directly documented with the title compound, substituted benzaldehydes are fundamental components in the four-component Hantzsch reaction to produce polyhydroquinolines. researchgate.net This reaction typically involves the condensation of a benzaldehyde, a β-ketoester (like ethyl acetoacetate), a dimedone, and a nitrogen source (like ammonium (B1175870) acetate), often facilitated by a catalyst. The versatility of this reaction allows for the incorporation of the fluorinated benzaldehyde scaffold into the polyhydroquinoline framework.
Table 1: Heterocyclic Systems Derived from this compound and its Analogs
| Heterocyclic System | Key Synthetic Reaction(s) | Starting Benzaldehyde Analog |
|---|---|---|
| Benzosuberone | Wittig Reaction, Friedel-Crafts Acylation | 2-Fluoro-3-methoxybenzaldehyde |
| Hydroisoquinoline | Multi-step sequences (e.g., Pictet-Spengler) | 2-Fluoro-3-methoxybenzaldehyde |
| Acridinone | Multi-step sequences | 2-Fluoro-3-methoxybenzaldehyde |
| Quinazoline | Multi-step sequences | 2-Fluoro-3-methoxybenzaldehyde |
Development of Fluorinated Analogues of Biologically Active Compounds (e.g., Combretastatins)
The introduction of fluorine into biologically active molecules is a well-established strategy to enhance their pharmacological properties, such as metabolic stability and binding affinity. This compound is an ideal precursor for developing fluorinated analogues of natural products like combretastatins. Combretastatin (B1194345) A-4 is a potent inhibitor of tubulin polymerization with significant antitumor activity.
The synthesis of fluorinated combretastatin analogues often employs the Wittig reaction, where a substituted benzaldehyde is coupled with a suitable phosphonium (B103445) ylide derived from the other aromatic ring of the combretastatin structure. Using a fluorinated benzaldehyde allows for the precise placement of fluorine on one of the aromatic rings, leading to novel analogues with potentially improved efficacy and pharmacokinetic profiles.
Starting Material for Pharmacologically Relevant Scaffolds (e.g., Benzoxazinone (B8607429) Derivatives)
Benzoxazinone derivatives are a class of heterocyclic compounds with a broad range of biological activities. While many synthetic routes to benzoxazinones start from anthranilic acid derivatives, the functional groups of this compound make it a plausible starting material for these scaffolds through multi-step transformations. nih.govresearchgate.net For instance, the phenolic hydroxyl and aldehyde groups can be chemically modified to construct the necessary precursors for cyclization into the benzoxazinone ring system. A potential synthetic pathway could involve the conversion of the aldehyde to a carboxylic acid or an amine, followed by intramolecular cyclization.
Isotope Labeling Methodologies
Isotope labeling is a critical technique for tracking molecules in biological systems and elucidating reaction mechanisms. wikipedia.org For a compound like this compound, stable isotopes such as ¹³C or ²H (deuterium) can be incorporated to facilitate studies using mass spectrometry or NMR spectroscopy.
A specific and relevant example is the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled probe that can be used as an intermediate for various biologically active molecules. whiterose.ac.uk The synthesis demonstrates a strategic approach to incorporating a ¹³C label into the aromatic ring. The multi-step sequence begins with the reaction of [¹³C]-labelled methyl iodide with glutaric monomethyl ester chloride. whiterose.ac.uk Subsequent cyclization and aromatization steps build the core ring structure. Further functional group manipulations, including formylation, a Baeyer-Villiger oxidation, hydrolysis, methylation, another ortho-formylation, and finally selective demethylation, yield the desired ¹³C-labeled benzaldehyde. whiterose.ac.uk This method highlights the feasibility of producing isotopically labeled versions of this complex benzaldehyde for advanced research applications.
General methods for labeling aldehydes also exist, such as using stable isotope labeling reagents that selectively react with the aldehyde group, allowing for profiling and quantification in complex mixtures using mass spectrometry. rsc.org
Site-Specific Carbon-13 Labeling for Advanced Probes
The introduction of a carbon-13 (¹³C) isotope at a specific position within a molecule is a powerful technique for creating advanced probes used in various analytical and biomedical studies, including molecular imaging. While a direct synthetic route for ¹³C-labeled this compound is not extensively documented, a highly relevant and detailed synthesis has been reported for the structurally similar compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.ukresearchgate.net This synthesis provides a clear blueprint for the site-specific incorporation of a ¹³C label into this class of benzaldehyde derivatives.
The strategic placement of a ¹³C label is crucial, particularly for applications like Dynamic Nuclear Polarization (DNP) studies, where a long T1 relaxation time is desirable. whiterose.ac.uk This is often achieved by placing the label on a quaternary carbon atom away from spin ½ nuclei. whiterose.ac.uk The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde accomplishes this through a multi-step process starting from non-aromatic precursors. whiterose.ac.ukresearchgate.net
The key steps in the synthesis of this advanced probe are outlined below:
Introduction of the ¹³C Label : The synthesis begins by installing the carbon-13 label. This is achieved through the reaction of [¹³C]-methyl iodide with glutaric monomethyl ester chloride. whiterose.ac.ukresearchgate.net This step creates methyl 5-oxo-[6-¹³C]-hexanoate. whiterose.ac.uk
Cyclization and Aromatization : The labeled acyclic precursor then undergoes an intramolecular Claisen condensation to form [2-¹³C]-cyclohexane-1,3-dione. whiterose.ac.uk Subsequent aromatization via catalytic dehydrogenation yields [2-¹³C]-resorcinol. whiterose.ac.uk
Functional Group Manipulation : The resorcinol (B1680541) derivative is then converted to 1,3-dimethoxybenzene. A crucial sequence involving formylation, a Baeyer-Villiger oxidation, hydrolysis, and methylation is used to introduce an additional methoxy group, leading to a strategically substituted benzene ring. whiterose.ac.ukresearchgate.net
Final Steps to the Aldehyde : The final steps involve an ortho-formylation reaction followed by selective demethylation to yield the target molecule, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.uk
This synthetic route demonstrates an effective method for the site-specific installation of a carbon-13 label in a complex benzaldehyde derivative, creating a valuable intermediate for the synthesis of various biologically active molecules. whiterose.ac.ukresearchgate.net General methodologies for the C-13 labeling of benzaldehydes often involve the regio-selective deprotonation of a substituted benzene followed by treatment with a C-13 labeled formylating agent. researchgate.net
Table of Key Intermediates in the Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde
Table of Mentioned Chemical Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen and carbon nuclei.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each non-equivalent proton in the molecule. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The phenolic hydroxyl (-OH) proton signal is generally observed as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is often found in a range from δ 5.0 to 6.0 ppm or even further downfield if involved in strong intramolecular hydrogen bonding.
The methoxy group (-OCH₃) protons will present as a sharp singlet around δ 3.9 ppm. The aromatic region will feature two doublets corresponding to the two mutually coupled protons on the benzene ring. Their precise chemical shifts and coupling constants (J) are influenced by the electronic effects of the fluorine, hydroxyl, and methoxy substituents. For instance, in the related compound 2-hydroxy-4-methoxybenzaldehyde, aromatic protons are observed at δ 7.43 (d) and 6.54 (dd). researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H (-CHO) | ~9.9 | Singlet (s) |
| Aromatic H | ~7.0 - 7.5 | Doublet (d) |
| Aromatic H | ~6.5 - 6.9 | Doublet (d) |
| Hydroxyl H (-OH) | Variable (e.g., ~5.5) | Broad Singlet (br s) |
| Methoxy H (-OCH₃) | ~3.9 | Singlet (s) |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. The carbonyl carbon of the aldehyde group is the most deshielded, with its signal expected to appear significantly downfield, typically around δ 190-195 ppm. researchgate.net The aromatic carbons will resonate in the δ 110-165 ppm range. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling (¹JCF), appearing as a doublet, which is a key identifying feature. The carbons attached to the oxygen atoms of the hydroxyl and methoxy groups will also be significantly deshielded. The methoxy carbon signal is anticipated to be found in the δ 55-60 ppm region. researchgate.netrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C (-CHO) | ~193 |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-OH | ~150 |
| Aromatic C-OCH₃ | ~163 |
| Aromatic C-CHO | ~120 |
| Aromatic CH | ~115 |
| Aromatic CH | ~105 |
| Methoxy C (-OCH₃) | ~56 |
Two-Dimensional (2D) NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. A key correlation would be observed between the two aromatic protons, confirming their ortho relationship on the benzene ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the aldehyde proton showing cross-peaks to the aromatic carbon it is attached to (C1) and the adjacent aromatic carbon (C2). The methoxy protons would show a correlation to the C4 carbon, confirming the position of the methoxy group.
These combined techniques allow for a complete and confident elucidation of the molecular structure, piecing together the fragments identified in 1D NMR. nih.govweebly.com
NMR Chemical Shift Studies for Molecular Interactions
The chemical shifts of certain protons, particularly the hydroxyl (-OH) and aldehyde (-CHO) protons, are sensitive to their molecular environment. Changes in these chemical shifts can be monitored to study intermolecular interactions, such as hydrogen bonding. nih.gov For example, when this compound is dissolved in a hydrogen-bond-accepting solvent like DMSO-d₆, the hydroxyl proton signal is expected to shift significantly downfield compared to its position in a non-polar solvent like CDCl₃. This shift provides evidence of hydrogen bond formation between the solute and the solvent. Similarly, interactions with other molecules, such as binding to a receptor or forming a complex, can induce measurable changes in the chemical shifts of protons near the interaction site, providing valuable information on the nature and location of the molecular interaction. nih.gov
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound would provide definitive evidence for its key functional groups. A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is indicative of hydrogen bonding. researchgate.net The aldehyde C-H stretch typically appears as a distinct, though weaker, peak around 2700-2850 cm⁻¹. researchgate.net
The most intense peak in the spectrum is often the C=O stretch of the aldehyde carbonyl group, which is expected in the range of 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol groups would be visible in the fingerprint region, typically between 1200-1300 cm⁻¹. Furthermore, a strong band corresponding to the C-F stretch is expected around 1100-1250 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200-3500 (Broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aldehyde C-H | C-H Stretch | 2700-2850 |
| Aldehyde C=O | C=O Stretch | 1650-1680 (Strong) |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Ether/Phenol C-O | C-O Stretch | 1200-1300 |
| Fluoroaromatic | C-F Stretch | 1100-1250 |
Raman Spectroscopy for Molecular Vibrations
Specific Raman spectroscopic data for this compound, which would provide detailed insights into its molecular vibrational modes, is not available in the reviewed scientific literature. Such an analysis would identify the frequencies of characteristic bond vibrations, such as C-H, C=O, C-O, C-C, and C-F stretching and bending modes, offering a vibrational fingerprint of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental data from UV-Vis spectroscopy for this compound could not be located in the public domain. This technique is used to study the electronic transitions within a molecule. A UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax), providing information about the conjugated systems and chromophores present in the molecule, such as the substituted benzene ring and the aldehyde group.
X-ray Diffraction Studies
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₇FO₃ |
| Formula weight | 170.14 |
| Crystal system | Not Determined |
| Space group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
The compound, with the chemical formula C₈H₇FO₃, is a substituted benzaldehyde, a class of compounds that are frequently the subject of computational chemistry studies. Such analyses, including Density Functional Theory (DFT) and ab initio calculations, are crucial for understanding the molecule's reactivity, stability, and potential biological activity. However, it appears that this compound itself has not been the specific focus of such in-depth theoretical investigations.
One study focusing on the synthesis of halogenated dopamine (B1211576) analogues mentions the use of this compound as a starting material. researchgate.net While this research notes the application of computational analysis to understand the diastereomeric specificities of the resulting products, it does not provide any specific computational data or analysis for the initial benzaldehyde derivative. researchgate.net
The absence of specific research into the computational aspects of this compound means that key theoretical data points remain uncharacterized in public databases and literature. This includes:
Quantum Chemical Calculations: Detailed analyses of its molecular orbitals (HOMO-LUMO), energy transitions, and the prediction of its spectroscopic parameters through DFT are not available.
Ab Initio Calculations: There are no found studies detailing its intermolecular interactions or the structures of its dimers.
Molecular Modeling and Dynamics: No specific molecular docking simulations investigating the interaction of this compound with biological targets have been published.
While computational studies on similar benzaldehyde derivatives exist, the unique substitution pattern of a fluorine atom at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position means that direct extrapolation of data from other molecules would be scientifically unsound. The specific electronic and steric effects of this arrangement would necessitate a dedicated computational study to ensure accuracy.
Computational Chemistry and Theoretical Mechanistic Studies
Molecular Modeling and Dynamics
Investigations of Hydrogen Bonding Networks
Computational studies on molecules structurally related to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, such as chloro-hydroxybenzaldehydes, have provided a framework for understanding its potential hydrogen bonding networks. In similar substituted benzaldehydes, the presence of hydroxyl and carbonyl groups facilitates the formation of both intramolecular and intermolecular hydrogen bonds.
Theoretical calculations, such as those performed using ab initio methods at the RHF and B3LYP/6-31G* levels for analogous compounds, have shown that intramolecular hydrogen bonds can occur between the hydroxyl group and the adjacent carbonyl oxygen of the aldehyde group. nih.gov This interaction can lead to the formation of a pseudo-ring structure, which influences the planarity and conformational stability of the molecule.
Furthermore, these molecules can form dimers through intermolecular O-H···O hydrogen bonds. nih.gov Spectroscopic analysis, including infrared and Raman spectroscopy, combined with computational evidence, has been used to identify key vibrational modes associated with these hydrogen bonds. For instance, a significant down-shifting of the aldehydic carbonyl stretching mode and an up-shifting of the hydroxyl group's in-plane bending mode are indicative of such interactions. nih.gov The absorption width of O-H stretching modes can also suggest the strength of the hydrogen bonding. nih.gov
In the case of this compound, the fluorine atom at the ortho position to the hydroxyl group can introduce additional complexities to the hydrogen bonding network. The high electronegativity of fluorine can influence the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, potentially modulating the strength of both intramolecular and intermolecular hydrogen bonds. Computational studies on other fluorinated organic compounds have highlighted the impact of fluorine on noncovalent interactions. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence |
| Intramolecular | Hydroxyl (-OH) | Aldehyde (C=O) | Contributes to conformational stability and planarity. |
| Intermolecular | Hydroxyl (-OH) | Aldehyde (C=O) of another molecule | Leads to the formation of dimers or larger aggregates. |
| C-H···O | Aromatic C-H | Aldehyde (C=O) | Weaker interactions that contribute to crystal packing. |
| C-H···F | Aromatic C-H | Fluorine (-F) | Potential for weak hydrogen bonding influencing conformation. nih.gov |
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Methodologies
QSAR and QSTR studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These models are crucial for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing.
Development of Predictive Models based on Electronic and Topological Descriptors
The development of predictive QSAR/QSTR models for substituted benzaldehydes, including compounds like this compound, relies on the calculation of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized as electronic, steric, or topological.
Electronic Descriptors: These descriptors characterize the electronic properties of a molecule. For substituted benzaldehydes, descriptors such as dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and atomic charges are crucial. researchgate.net The presence of electron-withdrawing groups like fluorine and electron-donating groups like hydroxyl and methoxy (B1213986) in this compound significantly influences these electronic parameters.
Topological Descriptors: These are numerical values derived from the molecular graph, describing the size, shape, and branching of a molecule. researchgate.net Examples include connectivity indices and shape indices. They are used to correlate the chemical structure with physical properties and biological activities. researchgate.net
Predictive models are then built by correlating these descriptors with experimentally determined activities or toxicities.
Multivariate Statistical Analysis in QSAR/QSTR (e.g., Principal Component Analysis, Multiple Linear Regression, Multiple Non-Linear Regression)
Multivariate statistical methods are essential for developing robust QSAR/QSTR models, especially when dealing with a large number of molecular descriptors. rsc.orgscispace.com
Principal Component Analysis (PCA): PCA is an exploratory data analysis tool used to reduce the dimensionality of the data. rsc.orgjmaterenvironsci.com It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. This helps in identifying the most important descriptors that explain the variance in the data and in understanding the distribution of molecules in the dataset. jmaterenvironsci.com
Multiple Linear Regression (MLR): MLR is a commonly used statistical technique in QSAR to model the linear relationship between a dependent variable (biological activity or toxicity) and several independent variables (molecular descriptors). jmaterenvironsci.com The goal is to develop a linear equation that can predict the activity of new compounds based on their descriptor values. The quality of an MLR model is assessed using various statistical parameters such as the correlation coefficient (R), coefficient of determination (R²), and cross-validation scores. jmaterenvironsci.com
Multiple Non-Linear Regression (MNLR): When the relationship between the descriptors and the activity is not linear, MNLR methods are employed. These can capture more complex relationships and often lead to more accurate predictive models.
For a compound like this compound, a typical QSAR/QSTR workflow would involve:
Calculating a wide range of electronic and topological descriptors.
Using PCA to select the most relevant and non-redundant descriptors.
Developing a predictive model using MLR or MNLR to correlate the selected descriptors with a specific biological activity or toxicity endpoint.
Validating the model to ensure its predictive power.
Biological Activities and Mechanistic Investigations in Vitro
Medicinal Chemistry and Therapeutic Applications
No specific studies on the medicinal chemistry or therapeutic applications of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde were identified in the literature search. Research on related fluorinated benzaldehydes shows their use as building blocks or precursors in drug discovery for synthesizing more complex molecules, but provides no data on the biological activity of the initial compounds themselves. ossila.comsigmaaldrich.com
Exploration as Lead Compounds in Drug Discovery
There is no available research demonstrating the exploration of This compound as a lead compound in drug discovery. The PubChem database, a comprehensive repository of chemical information, contains an entry for the compound but does not list any associated biological activity data or literature references pertaining to its use in medicinal chemistry. nih.gov
Modulation of Receptor Activity (e.g., Cholinergic Muscarinic M1 Receptor)
No studies were found that investigate the effect of This compound on the Cholinergic Muscarinic M1 Receptor or any other receptor type. While the modulation of M1 receptors is a significant area of research for treating neurological disorders, this specific compound has not been implicated in any such studies. nih.govnih.gov
Antimicrobial and Antifungal Research
There is no published data on the antimicrobial or antifungal properties of This compound .
In contrast, extensive research exists for the non-fluorinated analog, 2-Hydroxy-4-methoxybenzaldehyde (HMB) . Studies show that HMB exhibits a broad spectrum of antifungal activity against various pathogenic microorganisms. nih.gov
Efficacy Against Pathogenic Microorganisms (e.g., Fusarium graminearum, Aspergillus, Penicillium)
No research is available on the efficacy of This compound against Fusarium graminearum, Aspergillus, or Penicillium.
For the non-fluorinated analog, 2-Hydroxy-4-methoxybenzaldehyde , studies have established its potent antifungal effects. For instance, against F. graminearum, HMB was found to have a minimum inhibitory concentration (MIC) of 200 μg/mL for mycelial growth. nih.govresearchgate.net It is also effective against various species of Aspergillus and Penicillium. nih.gov
Investigations into Antifungal Mechanisms (e.g., Cell Membrane Disruption, Biosynthesis Inhibition)
The antifungal mechanisms of This compound have not been investigated.
Mechanistic studies on 2-Hydroxy-4-methoxybenzaldehyde suggest its antifungal action against F. graminearum involves the disruption of cell membrane integrity. nih.govnih.gov Treatment with HMB at its MIC increased membrane permeability approximately six-fold, leading to the leakage of cellular components and inducing lipid oxidation and osmotic stress. nih.govresearchgate.net
Antineoplastic and Cytotoxic Activity Studies
A thorough search of scientific databases yielded no studies concerning the antineoplastic or cytotoxic activity of This compound . While other fluorinated benzaldehyde (B42025) derivatives have been investigated for such properties, ossila.com data for the specific compound of interest is not available.
Inhibition of Cancer Cell Proliferation
There is currently no available data from scientific studies describing the inhibitory effects of this compound on the proliferation of cancer cell lines. Research on structurally related benzaldehyde derivatives has explored antiproliferative activities, but these findings cannot be directly attributed to the subject compound.
Disruption of Cellular Processes (e.g., Tubulin Polymerization)
No studies were found that specifically investigate the effect of this compound on cellular processes such as tubulin polymerization. While other molecules with a benzaldehyde moiety have been investigated as inhibitors of tubulin polymerization, the activity of this specific fluoro-hydroxylated and methoxylated variant has not been reported in the available literature. nih.govnih.gov
Vascular Disrupting Agent Potential
The potential of this compound to act as a vascular disrupting agent (VDA) has not been evaluated in any published research. The scientific literature on VDAs focuses on other chemical scaffolds, and no connection to this compound has been established.
Enzyme Inhibition Assays
Specific enzyme inhibition assays for this compound are not described in the available scientific literature for the enzymes listed below.
Studies on Lipoxygenase Inhibition (e.g., 12-Lipoxygenase)
No research data is available on the inhibitory activity of this compound against lipoxygenase enzymes, including 12-Lipoxygenase.
Investigation of Hydrolase Enzyme Inhibition (e.g., Elastase, Urease)
There are no published studies detailing the investigation of this compound as an inhibitor of hydrolase enzymes such as elastase or urease. While various fluorinated compounds have been studied as enzyme inhibitors, specific data for this molecule is absent.
Inhibition of Demethylase Enzymes (e.g., Lysine Specific Demethylase 1)
The inhibitory effect of this compound on demethylase enzymes, specifically Lysine Specific Demethylase 1 (LSD1), has not been reported in the scientific literature. Current research on LSD1 inhibitors focuses on other classes of chemical compounds. nih.gov
Chemosensitization Potential
There is no published literature on the potential of this compound to act as a chemosensitizing agent.
Structure Activity Relationship Sar Studies
Impact of Substituent Position and Nature on Biological Activity
The biological profile of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is determined by the interplay of its fluorine, hydroxyl, and methoxy (B1213986) substituents. The specific positioning of these groups on the aromatic ring dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions with biological targets.
Role of Halogen Substitution (e.g., Fluorine vs. Chlorine)
The choice between fluorine and chlorine can also affect a compound's metabolic stability and lipophilicity. Chlorine is larger and less electronegative than fluorine, which can lead to different binding interactions and pharmacokinetic profiles. The specific impact of substituting fluorine with chlorine in this compound would depend on the specific biological target and its binding pocket architecture.
Significance of Hydroxyl and Methoxy Group Orientation
The hydroxyl group at the C3 position and the methoxy group at the C4 position are crucial for the biological activity of this compound. Their specific orientation governs the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a key feature for anchoring the molecule within a receptor's binding site. The methoxy group, while primarily a hydrogen bond acceptor, also contributes to the molecule's electronic and steric properties. The relative positioning of these two groups is critical. For example, in a series of benzyloxybenzaldehyde derivatives, the placement and nature of substituents on the benzaldehyde (B42025) ring were found to be critical for their inhibitory activity against the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3).
The interplay between the ortho-fluoro, meta-hydroxyl, and para-methoxy groups in this compound creates a unique electronic and steric environment. This specific arrangement will dictate the preferred conformation of the molecule and its ability to fit into a specific binding pocket, ultimately determining its biological efficacy.
Rational Design Principles for Enhanced Bioactivity
Rational drug design aims to develop new and more potent bioactive molecules based on an understanding of their SAR. For this compound, several principles could be applied to enhance its biological activity.
One approach involves modifying the substituents to optimize interactions with a specific biological target. For example, if the hydroxyl group is found to be a critical hydrogen bond donor, its acidity could be fine-tuned by altering the electronic properties of the other substituents. Similarly, the size and lipophilicity of the molecule could be adjusted by modifying the methoxy group or replacing the fluorine with other halogens to improve cell permeability and target engagement.
Another strategy is scaffold hopping, where the benzaldehyde core is replaced with other chemical structures while retaining the key pharmacophoric features. This can lead to the discovery of novel compounds with improved properties.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be invaluable in the rational design process. These methods can predict how modifications to the structure of this compound will affect its binding affinity and activity, thereby guiding the synthesis of more effective analogs.
The following table presents data from a study on benzyloxybenzaldehyde derivatives as inhibitors of ALDH1A3, illustrating how structural modifications can impact biological activity. While not directly involving this compound, it provides a relevant example of SAR in a related class of compounds.
| Compound | Substituents on Benzaldehyde Ring | IC50 (µM) against ALDH1A3 |
|---|---|---|
| ABMM-15 | 4-((4-Chlorobenzyl)oxy) | 0.23 |
| ABMM-16 | 4-((4-Fluorobenzyl)oxy) | 1.29 |
| ABMM-6 | 4-(Benzyloxy) | > 50 |
| ABMM-24 | 3-(Benzyloxy) | > 50 |
| ABMM-32 | 2-(Benzyloxy) | > 50 |
Elucidation of Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing new, more potent analogs.
Based on its structure, the key pharmacophoric features of this compound likely include:
A hydrogen bond donor: The hydroxyl group at the C3 position.
Hydrogen bond acceptors: The oxygen atoms of the hydroxyl, methoxy, and aldehyde groups.
An aromatic ring: The central benzene (B151609) ring, which can engage in hydrophobic and pi-stacking interactions.
A halogen bond donor: The fluorine atom at the C2 position, which can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
The specific spatial arrangement of these features is critical. The relative distances and angles between the hydrogen bond donor/acceptors, the aromatic ring, and the halogen atom will define the pharmacophore and determine the molecule's ability to bind to its biological target.
Pharmacophore modeling software can be used to generate a 3D model of the essential features of this compound. This model can then be used to screen virtual libraries of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This approach can significantly accelerate the discovery of new lead compounds.
Biosynthetic Pathway Elucidation
Investigation of Natural Occurrence and Fungal Biotransformation
While the natural occurrence of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is not documented, the study of fungal biotransformation of similar compounds provides a framework for understanding its potential synthesis. Fungi, particularly white rot fungi, are known for their ability to synthesize a variety of halogenated secondary metabolites.
Microorganisms, especially fungi, play a crucial role in the biosynthesis of halogenated aromatic compounds. The white rot fungus Bjerkandera adusta is a well-studied example, known to produce chlorinated methoxybenzaldehydes. nih.govoup.com Research on this fungus has demonstrated a biosynthetic pathway that begins with common amino acids, phenylalanine and tyrosine. nih.govoup.com These precursors are converted through a series of enzymatic reactions to form benzaldehyde (B42025) and 4-methoxybenzaldehyde, which then undergo halogenation. nih.govoup.com
Experiments using fluoro-labelled precursors with Bjerkandera adusta have shown that the fungus can process these modified compounds. oup.com When supplied with fluoro-labelled phenylalanine, tyrosine, or benzaldehyde, the organism was able to produce fluoro-4-methoxybenzaldehyde, as well as fluoro-3-chloro-4-methoxybenzaldehyde and fluoro-3,5-dichloro-4-methoxybenzaldehyde. oup.com This indicates that the fungal enzymatic machinery can tolerate and act upon fluorinated substrates, even though the natural synthesis of fluorinated benzaldehydes by fungi has not been observed.
The ability of fungi to metabolize existing fluorinated xenobiotics is also well-documented. nih.govdntb.gov.uaresearchgate.net For instance, the fungus Cunninghamella elegans is used as a model for studying the metabolism of fluorinated drugs and other foreign compounds. nih.gov This further supports the idea that while fungi may not naturally produce fluorinated benzaldehydes, their enzymes are capable of interacting with and modifying such molecules.
The biosynthesis of halogenated benzaldehydes involves two key enzymatic steps: halogenation and methylation.
Enzymatic Halogenation: Fungi possess a variety of halogenating enzymes, broadly categorized as haloperoxidases and flavin-dependent halogenases (FDHs). mdpi.comnih.gov These enzymes catalyze the incorporation of halogen atoms onto organic molecules. However, the enzymatic incorporation of fluorine is extremely rare in nature due to the high electronegativity of fluorine and the high hydration energy of the fluoride (B91410) ion, which makes it a difficult substrate for these enzymes. mdpi.com To date, no fluorinating enzyme has been described in fungi. mdpi.com
The halogenases found in fungi, such as those in Bjerkandera adusta, have been shown to act on methoxy-substituted aromatic compounds rather than on benzaldehyde or hydroxybenzaldehyde directly. oup.com This suggests that methylation precedes halogenation in the biosynthetic pathway of chlorinated methoxybenzaldehydes.
Enzymatic Methylation: The methylation of hydroxyl groups is a common reaction in fungal secondary metabolism, catalyzed by O-methyltransferases (OMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. In the context of benzaldehyde biosynthesis, an OMT would catalyze the transfer of a methyl group to a hydroxylated benzaldehyde intermediate to form a methoxybenzaldehyde. Fungal OMTs have been identified and characterized in various species and are known to be involved in the biosynthesis of a wide range of metabolites, including those with antifungal properties. nih.gov
Based on the evidence from Bjerkandera adusta, a hypothetical biosynthetic pathway for a fluorinated and hydroxylated methoxybenzaldehyde would likely involve the initial formation of a benzaldehyde skeleton from precursors like phenylalanine or tyrosine. This would be followed by hydroxylation and then O-methylation to form a methoxybenzaldehyde intermediate. The final step would be a highly specific halogenation reaction. However, as previously stated, the enzymatic machinery for fluorination in fungi is not known to exist.
Interactive Data Table: Key Enzymes in Halogenated Benzaldehyde Biosynthesis
| Enzyme Class | Function | Substrate Example (Hypothetical) | Product Example (Hypothetical) |
| Phenylalanine ammonia-lyase | Deamination of Phenylalanine | Phenylalanine | Cinnamic acid |
| Hydroxylase | Addition of hydroxyl groups | Benzaldehyde | Hydroxybenzaldehyde |
| O-Methyltransferase (OMT) | Addition of a methyl group | 3,4-dihydroxybenzaldehyde | 3-hydroxy-4-methoxybenzaldehyde |
| Halogenase (e.g., Chloroperoxidase) | Addition of a halogen | 4-methoxybenzaldehyde | 3-chloro-4-methoxybenzaldehyde |
Advanced Research Methodologies and Experimental Design
Application of Design of Experiment (DOE) in Synthesis Optimization
The synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a compound with potential applications in medicinal chemistry, can be a complex process with multiple variables influencing the final yield and purity. datapdf.com Design of Experiment (DOE) is a powerful statistical approach that allows for the systematic and efficient optimization of synthetic routes. nih.govnih.gov By simultaneously varying multiple reaction parameters, DOE can identify the optimal conditions with a minimal number of experiments compared to traditional one-variable-at-a-time methods. nih.gov
A hypothetical DOE approach for optimizing the synthesis of this compound could involve a response surface methodology (RSM). The key reaction parameters (factors) that could be investigated include reaction temperature, reaction time, molar ratio of reactants, and catalyst concentration. The response would be the percentage yield of the final product.
A central composite design (CCD) or a Box-Behnken design (BBD) could be employed to explore the relationships between the factors and the response. nih.gov For instance, a BBD with three factors could be structured as follows:
Table 1: Hypothetical Box-Behnken Design for Synthesis Optimization
| Run | Factor 1: Temperature (°C) | Factor 2: Time (hours) | Factor 3: Molar Ratio (Reactant A:Reactant B) |
| 1 | -1 (Low) | -1 (Low) | 0 (Center) |
| 2 | 1 (High) | -1 (Low) | 0 (Center) |
| 3 | -1 (Low) | 1 (High) | 0 (Center) |
| 4 | 1 (High) | 1 (High) | 0 (Center) |
| 5 | -1 (Low) | 0 (Center) | -1 (Low) |
| 6 | 1 (High) | 0 (Center) | -1 (Low) |
| 7 | -1 (Low) | 0 (Center) | 1 (High) |
| 8 | 1 (High) | 0 (Center) | 1 (High) |
| 9 | 0 (Center) | -1 (Low) | -1 (Low) |
| 10 | 0 (Center) | 1 (High) | -1 (Low) |
| 11 | 0 (Center) | -1 (Low) | 1 (High) |
| 12 | 0 (Center) | 1 (High) | 1 (High) |
| 13 | 0 (Center) | 0 (Center) | 0 (Center) |
| 14 | 0 (Center) | 0 (Center) | 0 (Center) |
| 15 | 0 (Center) | 0 (Center) | 0 (Center) |
Analysis of the results from this experimental design would yield a mathematical model that describes the relationship between the factors and the response. This model can then be used to predict the optimal conditions for maximizing the yield of this compound.
Use of Isotopically Labelled Compounds as Biological Probes
Isotopically labelled versions of this compound can serve as invaluable tools for investigating its biological fate and mechanism of action. By replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H for ¹H) or radioactive isotopes (e.g., ¹⁴C for ¹²C, ³H for ¹H), the compound can be traced and quantified within biological systems.
The synthesis of an isotopically labelled analogue, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, provides a stable isotope probe. whiterose.ac.uk This labelled compound can be used in metabolic studies to track its absorption, distribution, metabolism, and excretion (ADME) profile. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the presence and transformation of the labelled molecule and its metabolites.
For instance, ¹³C-labelled this compound could be administered to a biological system, and subsequent analysis of tissue or fluid samples by LC-MS would reveal the metabolic pathways the compound undergoes. This information is crucial for understanding its potential therapeutic effects and any possible toxicological concerns.
Furthermore, the introduction of a radioactive isotope like ¹⁴C would enable quantitative whole-body autoradiography studies, providing a detailed visualization of the compound's distribution in different organs and tissues over time. This can help in identifying potential target organs and understanding its pharmacokinetic properties.
The choice of isotopic label and its position within the molecule is critical and depends on the specific research question. For metabolic studies, the label should be placed in a part of the molecule that is not readily cleaved off during metabolism.
Q & A
Q. What analytical methods are recommended to confirm the purity and structural identity of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde?
- Methodological Answer : Use a combination of HPLC (C18 column, UV detection at 254 nm) to assess purity (>98%) and compare retention times with authenticated standards. Confirm structure via ¹H/¹³C NMR to resolve substituent positions (e.g., fluorine at C2, hydroxyl at C3, methoxy at C4). FT-IR can validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, phenolic -OH at ~3300 cm⁻¹). Cross-validate molecular weight with high-resolution mass spectrometry (HRMS) .
Q. What are optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to minimize oxidation of the aldehyde group and phenolic hydroxyl. Monitor stability via periodic HPLC analysis (e.g., every 6 months). Avoid prolonged exposure to moisture, as fluorine’s electronegativity may enhance hydrolysis in polar solvents .
Q. Which solvents are suitable for recrystallization or reaction protocols?
- Methodological Answer : Test solvent systems based on solubility trends of structurally similar aldehydes (e.g., ethyl acetate/hexane for moderate polarity, methanol/water for high polarity). Conduct solubility screens at 25°C and elevated temperatures (50–80°C). For reactions, use anhydrous DMF or THF under nitrogen to protect the aldehyde from nucleophilic attack .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Investigate polymorphism via X-ray crystallography to identify crystalline forms. Verify synthetic routes (e.g., Friedel-Crafts vs. directed ortho-metalation) to ensure correct regiochemistry. Compare NMR chemical shifts with fluorinated analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde ) to isolate electronic effects of substituents. Replicate experiments under standardized conditions (solvent, temperature) .
Q. How to design experiments to assess reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Conduct kinetic studies under varying pH (e.g., 2–12) and nucleophile concentrations (e.g., amines, thiols). Use LC-MS to detect intermediates (e.g., Schiff bases). Compare reaction rates with non-fluorinated analogs (e.g., vanillin derivatives ) to quantify fluorine’s electron-withdrawing impact. For electrophilic substitution, employ DFT calculations (B3LYP/6-31G*) to predict reactive sites .
Q. What strategies can mitigate conflicting data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate analysis to decouple electronic (fluorine’s -I effect) and steric contributions. Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with biological targets. Validate SAR trends across multiple cell lines or enzyme isoforms to account for off-target effects. Cross-reference with databases like PubChem for analogous fluorinated aldehydes .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity or toxicity profiles?
- Methodological Answer : Standardize assay conditions (e.g., cell viability protocols: MTT vs. resazurin). Test purity of batches via HPLC-ELSD to rule out impurity-driven effects. Compare results with EFSA’s safety assessment framework for related aldehydes (e.g., 2-Hydroxy-4-methoxybenzaldehyde ), which evaluates metabolic pathways (e.g., cytochrome P450 oxidation) and reaction products.
Experimental Design Considerations
Q. How to optimize synthetic routes for scalability while maintaining regioselectivity?
- Methodological Answer : Prioritize directed ortho-metalation (DoM) using a fluorine-directed blocking group. For example, protect the hydroxyl group as a silyl ether (TBDMS), introduce methoxy via SN2, then deprotect. Monitor reaction progress with in situ IR or Raman spectroscopy to minimize byproducts. Scale-up using flow chemistry for improved heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
